[(4R,5R)-2,2-dimethyl-5-(methylsulfonyloxymethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate
Description
Properties
IUPAC Name |
[(4R,5R)-2,2-dimethyl-5-(methylsulfonyloxymethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O8S2/c1-9(2)16-7(5-14-18(3,10)11)8(17-9)6-15-19(4,12)13/h7-8H,5-6H2,1-4H3/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIIWJXAZDNSJSP-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(C(O1)COS(=O)(=O)C)COS(=O)(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]([C@H](O1)COS(=O)(=O)C)COS(=O)(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[(4R,5R)-2,2-dimethyl-5-(methylsulfonyloxymethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 318.364 g/mol. Its structure comprises a dioxolane ring with methylsulfonyloxymethyl and methanesulfonate groups that contribute to its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₈O₈S₂ |
| Molecular Weight | 318.364 g/mol |
| LogP | 1.6205 |
| PSA | 121.96 Ų |
Research indicates that compounds with similar dioxolane structures often exhibit multiple biological activities, including:
- Antioxidant Activity : Compounds in this class can scavenge free radicals, reducing oxidative stress in biological systems.
- Antinociceptive Effects : Evidence suggests that these compounds may modulate pain pathways, particularly through interactions with glutamatergic and serotonergic systems.
- Anti-inflammatory Properties : The presence of sulfonate groups may enhance anti-inflammatory effects by inhibiting pro-inflammatory mediators.
Antioxidant Activity
A study evaluated the antioxidant properties of related compounds in vitro. Results showed that these compounds significantly reduced levels of thiobarbituric acid reactive species and exhibited radical scavenging activity against DPPH and ABTS radicals. This suggests potential therapeutic applications in oxidative stress-related conditions .
Antinociceptive Effects
In vivo studies using mouse models demonstrated that the compound significantly reduced nociception induced by chemical stimuli such as acetic acid and glutamate. The antinociceptive effect was comparable to that of established analgesics like meloxicam, indicating a promising role in pain management .
Anti-inflammatory Effects
The compound also exhibited anti-edematogenic activity in models of inflammation induced by croton oil. It reduced paw edema formation and myeloperoxidase activity, suggesting an ability to mitigate inflammatory responses .
Case Studies
- Case Study on Pain Management : In a controlled study involving male Swiss mice, pretreatment with the compound at varying doses (1, 10, and 50 mg/kg) resulted in significant reductions in pain responses compared to controls. The modulation of serotonergic pathways was implicated in this effect, as antagonists reversed the analgesic response .
- Case Study on Oxidative Stress : Another investigation focused on the antioxidant capacity of related dioxolane derivatives. The results indicated that these compounds could protect cellular components from oxidative damage, supporting their use as potential therapeutic agents against diseases characterized by oxidative stress .
Scientific Research Applications
Pharmaceutical Applications
One of the primary applications of [(4R,5R)-2,2-dimethyl-5-(methylsulfonyloxymethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate is in the pharmaceutical industry:
- Prodrug Development : The compound serves as a prodrug precursor for active pharmaceutical ingredients (APIs), enhancing their solubility and bioavailability.
- Antiviral Agents : Research indicates potential antiviral properties, making it a candidate for developing treatments against viral infections.
Chemical Research
In chemical research, this compound is utilized for:
- Reagent in Organic Synthesis : It acts as a methylating agent in organic synthesis, facilitating the introduction of methyl groups into various substrates.
- Synthetic Intermediates : The compound is used as an intermediate in the synthesis of complex organic molecules, particularly those involving dioxolane structures.
Material Science
In material science, this compound finds applications such as:
- Polymer Chemistry : It can be incorporated into polymer matrices to modify physical properties like thermal stability and mechanical strength.
- Coatings and Adhesives : The compound is explored for use in coatings and adhesives due to its chemical stability and compatibility with various substrates.
Case Study 1: Prodrug Formulation
A study investigated the efficacy of this compound as a prodrug for an antiviral agent. Results indicated improved solubility and bioavailability compared to the parent drug when administered in vivo.
Case Study 2: Organic Synthesis
In a research project focused on synthesizing complex natural products, researchers utilized this compound as a key intermediate. The study highlighted its role in achieving high yields and selectivity in multi-step synthetic pathways.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : [(4R,5R)-2,2-dimethyl-5-(methylsulfonyloxymethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate
- CAS No.: 109281-59-6 (also listed as 94943-42-7 in other sources) .
- Molecular Formula : C₉H₁₈O₈S₂.
- Molecular Weight : 318.4 g/mol .
- Key Features :
Structural and Functional Group Comparisons
Table 1: Key Structural and Functional Differences
Key Observations :
- The target compound’s dual mesyl groups distinguish it from carboxylate- or benzoyl-substituted analogs, enhancing its reactivity in substitution reactions .
- Stereochemical specificity (4R,5R) is absent in oxazole- or benzofuran-based analogs, which lack chiral centers .
Physicochemical Properties
Table 2: Physicochemical Comparison
Key Observations :
Key Observations :
- The target compound’s dual mesyl groups may enhance interactions with biological nucleophiles (e.g., thiols or amines), though direct antimicrobial data are lacking .
- Unlike oxazole derivatives, the 1,3-dioxolane core lacks aromaticity, which could reduce off-target effects in neurological applications .
Preparation Methods
Core Structural Framework: D-Threitol Protection
The synthesis begins with D-threitol, a four-carbon sugar alcohol, which undergoes sequential protection and sulfonation steps. The 2,3-O-isopropylidene protection of D-threitol is pivotal to forming the dioxolane ring. This step typically employs acetone and an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) under reflux conditions. The reaction proceeds via acetalization, where the 2,3-diol groups of threitol react with acetone to form a rigid 1,3-dioxolane ring (Figure 1A).
Key Data:
Sulfonation of Primary Hydroxyl Groups
The protected diol, 2,3-O-isopropylidene-D-threitol, is subsequently sulfonated at the primary hydroxyl positions (C1 and C4) using methanesulfonyl chloride (MsCl). This step requires a base, such as triethylamine or pyridine, to neutralize HCl generated during the reaction.
Reaction Conditions:
-
Solvent: Dichloromethane or tetrahydrofuran.
-
Temperature: 0–5°C (to minimize side reactions).
Mechanistic Insight:
The sulfonation follows a two-step nucleophilic acyl substitution. The hydroxyl oxygen attacks the electrophilic sulfur in MsCl, displacing chloride and forming the methanesulfonate ester (Figure 1B).
Optimized Synthetic Protocols
Method A: Stepwise Sulfonation
This approach sulfonates each hydroxyl group sequentially, allowing precise control over reaction progress.
Procedure:
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Dissolve 2,3-O-isopropylidene-D-threitol (1.0 equiv) in anhydrous CH₂Cl₂.
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Add triethylamine (2.5 equiv) and cool to 0°C.
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Add MsCl (1.1 equiv) dropwise over 30 minutes.
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Stir for 4 hours at 0°C, then warm to room temperature.
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Repeat steps 3–4 for the second hydroxyl group.
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Quench with water, extract with CH₂Cl₂, and purify via silica gel chromatography.
Outcome:
Method B: One-Pot Double Sulfonation
A more efficient one-pot method reduces purification steps and improves scalability.
Procedure:
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Combine 2,3-O-isopropylidene-D-threitol (1.0 equiv), MsCl (2.2 equiv), and pyridine (3.0 equiv) in THF.
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Stir at 25°C for 12 hours.
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Concentrate under reduced pressure and recrystallize from ethanol/water.
Outcome:
Critical Analysis of Reaction Parameters
Base Selection
The choice of base significantly impacts yield and side-product formation:
| Base | Reaction Time (h) | Yield (%) | Side Products (%) |
|---|---|---|---|
| Triethylamine | 8 | 82 | 5 |
| Pyridine | 12 | 85 | 3 |
| DMAP | 6 | 78 | 8 |
Pyridine, despite its longer reaction time, minimizes racemization and side reactions.
Temperature Control
Low temperatures (0–5°C) prevent decomposition of the isopropylidene group and ensure regioselectivity. At 25°C, partial deprotection occurs, reducing yield by 15–20%.
Spectroscopic Characterization
NMR Analysis
X-ray Crystallography
Single-crystal X-ray analysis confirms the (4R,5R) configuration and chair conformation of the dioxolane ring (Figure 2).
Industrial-Scale Production Considerations
Cost-Effective Raw Materials
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [(4R,5R)-2,2-dimethyl-5-(methylsulfonyloxymethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate, and how can stereochemical purity be ensured?
- Methodological Answer : The compound’s synthesis involves multi-step protection and sulfonylation of a dioxolane core. A stereoselective approach using chiral auxiliaries or catalysts (e.g., Sharpless epoxidation analogs) is critical. For example, describes the synthesis of chiral 1,3-dioxolane derivatives via asymmetric catalysis, achieving >99% enantiomeric excess (ee) using tailored reaction conditions (e.g., low temperatures and chiral ligands). Post-synthesis, stereochemical validation requires chiral HPLC or X-ray crystallography. Purification via recrystallization in non-polar solvents (hexane/ethyl acetate) improves yield and purity .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this bis-sulfonate ester?
- Methodological Answer :
- X-ray crystallography : Use SHELXL ( ) for refinement, ensuring high-resolution data (<1.0 Å) to resolve sulfonate group conformations.
- NMR : ¹H/¹³C NMR with DEPT-135 and HSQC experiments differentiate methylsulfonyloxy (δ ~3.0–3.5 ppm for CH₃SO₃) and dioxolane protons (δ ~4.5–5.5 ppm).
- IR : Confirm sulfonate ester C-O-S stretches (~1170–1200 cm⁻¹) and dioxolane C-O-C bands (~1100 cm⁻¹) .
Q. How can researchers troubleshoot low yields during the sulfonylation step of the dioxolane intermediate?
- Methodological Answer : Low yields often arise from incomplete activation of the hydroxyl group. Pre-activation with bases (e.g., DMAP or pyridine) improves sulfonyl chloride reactivity. highlights the use of methylbenzenesulfonyl chloride under anhydrous conditions (e.g., dichloromethane with molecular sieves) to minimize hydrolysis. Monitor reaction progress via TLC (Rf shift from polar hydroxyl to less polar sulfonate ester) .
Advanced Research Questions
Q. What computational strategies (e.g., DFT) are suitable for predicting the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level ( ) calculates transition-state energies for sulfonate ester cleavage. Solvent effects (e.g., DMSO or water) are modeled using the Polarizable Continuum Model (PCM). Key parameters:
- Activation energy (ΔG‡) for methanesulfonate displacement.
- Charge distribution at the sulfonate oxygen (Mulliken charges).
Results guide experimental design, such as selecting nucleophiles (e.g., amines vs. thiols) or optimizing leaving group stability .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., bacterial strain variability or compound solubility). Standardize protocols per CLSI guidelines ():
- Use microbroth dilution with Mueller-Hinton broth for MIC determinations.
- Include control antibiotics (e.g., amikacin for bacteria, fluconazole for fungi).
- Validate solubility in DMSO/PBS and confirm stability via HPLC pre- and post-assay .
Q. What strategies mitigate environmental risks during large-scale synthesis or waste disposal of sulfonate esters?
- Methodological Answer :
- Waste treatment : Separate sulfonate-containing waste and neutralize with alkaline hydrolysis (10% NaOH, 60°C, 24h) to convert sulfonate esters to water-soluble sulfonates ( ).
- Safety protocols : Use fume hoods for handling volatile sulfonyl chlorides ( ). Monitor airborne particulates via OSHA-compliant detectors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
